Enzyme-free fluorescence sensing of catechins in green tea using bifunctional graphene quantum dots

Analytical Methods Pub Date: 2017-05-17 DOI: 10.1039/C7AY00973A

Abstract

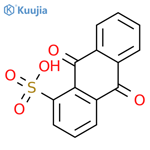

The fluorescent graphene quantum dots (GQDs) provide an amusing nanoplatform, which integrates unique optical properties of quantum dots and prominent electronic properties of carbon materials. However, rational design of dual functional GQDs has been rarely explored. In this study, we constructed an enzyme-free fluorescent sensing method for catechins in green tea, using bifunctional GQDs, which were employed as the peroxidase-like catalyst and a fluorescence probe. In the presence of dissolved oxygen, GQDs with intrinsic peroxidase-like catalytic activity could catalyze the oxidation of catechins, and the oxidation product could efficiently quench GQDs' fluorescence. Based on this finding, an enzyme-free fluorescent nanoplatform was proposed for the sensing of catechins, and the detection limit of 5.0 nM was found. The integration between the excellent fluorescence performance of GQDs and their high catalytic activity made this sensor a simple and sensitive device for the detection of catechins.

Recommended Literature

- [1] Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography

- [2] Announcing the new Nanoscale Horizons Community Board

- [3] New enantiopure binaphthyl-cinchona thiosquaramides: synthesis and application for enantioselective organocatalysis†

- [4] The mechanistic and evolutionary basis of stereospecificity for hydrogen transfers in enzyme-catalysed processes

- [5] Consequences of chain networks on thermodynamic, dielectric and structural properties for liquid water

- [6] Control of the rectifying effect and direction by redox asymmetry in Rh2-based molecular diodes†

- [7] Electrochemical characterisation and comparison of transport in Nafion films and particles†

- [8] In-depth study on the structures and properties of rare-earth-containing perovskite materials

- [9] Interaction of triphenylphosphineplatinum(0) complexes with organic azides and some carbonylation reactions

- [10] Biodegradable nanoparticles as siRNA carriers for in vivo gene silencing and pancreatic cancer therapy